molecular formula C7H8ClNS B095375 5-Chloro-2-(methylthio)aniline CAS No. 16423-54-4

5-Chloro-2-(methylthio)aniline

Cat. No. B095375
CAS RN: 16423-54-4
M. Wt: 173.66 g/mol
InChI Key: RWUQNIPYCAHKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Chloro-2-(methylthio)aniline is a chemical that is structurally related to aniline derivatives, which are characterized by a benzene ring attached to an amino group. These compounds can be modified by various substituents, such as chlorine and methylthio groups, which can significantly alter their chemical and physical properties, as well as their reactivity.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 5-Chloro-2-(methylthio)aniline, they do provide insights into related compounds. For instance, the synthesis of 5-Methylthio-2-thioxo-1,3-dithiole-4-carboxamides and related structures involves reactions of N-substituted ethylxanthogen-acetamides with carbon disulfide under basic conditions, followed by alkylation . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 5-Chloro-2-(methylthio)aniline, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Chloro-2-(methylthio)aniline has been studied using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of a related compound, 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, was determined using X-ray crystallography and optimized using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods . These studies provide a foundation for understanding the molecular geometry and electronic structure of 5-Chloro-2-(methylthio)aniline, which would likely exhibit similar characteristics due to the presence of analogous functional groups.

Chemical Reactions Analysis

The reactivity of aniline derivatives can be influenced by substituents on the benzene ring. For instance, reactions of 5-substituted-2,3-dichloronaphthoquinones with aniline resulted in the formation of two isomers, with the reactivity at the 2- and 3-positions being affected by the 5-substituent . This indicates that the chlorine and methylthio substituents in 5-Chloro-2-(methylthio)aniline would also impact its reactivity, potentially leading to selective reactions at certain positions on the benzene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are closely related to their molecular structure. Vibrational spectroscopy studies, such as those performed on 2-chloro-5-(trifluoromethyl) aniline, provide detailed information on the presence of functional groups and the influence of substituents on the vibrational wavenumbers . Additionally, theoretical calculations, including molecular orbital analyses and thermodynamic parameters, offer insights into the chemical reactivity and stability of these compounds . Such analyses would be essential for a comprehensive understanding of 5-Chloro-2-(methylthio)aniline's properties.

Scientific Research Applications

  • 5-Chloro-2-(methylthio)aniline, in the form of 2-(Methylthio)aniline, has been used to synthesize a palladium(II) complex which acts as an efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water, offering high efficiency and thermal stability (Rao et al., 2014).

  • The compound has been implicated in studies exploring its role in forming reactive intermediates that may be associated with mutagenicity, particularly in the context of food preservation (Jolivette et al., 1998).

  • It is used in synthesizing new polyactive biocides. Specifically, derivatives of 5-Chloro-3-(2-nitroethenyl)salicylic acid anilides, which have been studied for their molluscicidal and fungicidal activities (Asaad et al., 1988).

  • In another study, it's involved in synthesizing indoles from anilines, demonstrating its utility in the synthesis of complex organic compounds (Gassman & Bergen, 2003).

  • 5-Chloro-2-(methylthio)aniline has also been used in spectroscopic studies, such as FT-IR and FT-Raman spectra analysis, aiding in understanding the structural and spectroscopic properties of related molecules (Karabacak et al., 2008).

  • Its derivatives have been studied for the synthesis of novel fused tricyclic heterocycles, showcasing its utility in complex organic synthesis and the development of new chemical entities (Bazazan et al., 2013).

  • The compound is involved in the study of the kinetics, stoichiometry, and pathways of ozonation of anilines. This research is significant in understanding the environmental impact and degradation pathways of aromatic amines (Tekle-Röttering et al., 2016).

Safety And Hazards

5-Chloro-2-(methylthio)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloro-2-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUQNIPYCAHKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383228
Record name 5-chloro-2-(methylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(methylthio)aniline

CAS RN

16423-54-4
Record name 5-chloro-2-(methylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(methylthio)aniline
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(methylthio)aniline
Reactant of Route 3
5-Chloro-2-(methylthio)aniline
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-(methylthio)aniline
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-(methylthio)aniline
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-(methylthio)aniline

Citations

For This Compound
1
Citations
SJ Hodson, MJ Bishop, JD Speake… - Journal of medicinal …, 2002 - ACS Publications
A series of 2‘-alkylthio-2-(anilinomethyl)imidazolines were prepared to examine the effect of the alkyl group size, sulfur oxidation state, and phenyl ring substitution on ligand binding …
Number of citations: 29 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.